molecular formula C4H5N3O B3021738 6-Aminopyridazin-3(2H)-one CAS No. 57041-95-9

6-Aminopyridazin-3(2H)-one

Cat. No.: B3021738
CAS No.: 57041-95-9
M. Wt: 111.1 g/mol
InChI Key: MMZLICVOTDAZOX-UHFFFAOYSA-N
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Description

6-Aminopyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure It is characterized by the presence of an amino group at the 6th position and a keto group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridazin-3(2H)-one can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . Another method includes the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which yields 1,6-dihydropyridazines that can be converted to pyridazines in the presence of sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products:

    Oxidation: Formation of pyridazinone oxides.

    Reduction: Formation of 6-aminopyridazin-3-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Aminopyridazin-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminopyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

    Pyridazine: A parent compound with a similar ring structure but lacking the amino and keto groups.

    Pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.

    Pyrazole: A structurally related compound with different functional groups.

Uniqueness: 6-Aminopyridazin-3(2H)-one is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

3-amino-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-2-4(8)7-6-3/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZLICVOTDAZOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864201
Record name 6-Aminopyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10071-13-3
Record name 3,6-Pyridazinedione, 1,2-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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